molecular formula C8H12N6 B13324082 1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13324082
M. Wt: 192.22 g/mol
InChI Key: KOPQJWDPLVLHPK-UHFFFAOYSA-N
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Description

“1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine” is a heterocyclic compound featuring a 1-methylimidazole moiety linked via an ethyl chain to a 1,2,3-triazol-4-amine group. This dual functionality combines the electron-rich imidazole ring, known for its role in coordination chemistry and biological interactions, with the triazole ring, a pharmacophore prevalent in medicinal chemistry due to its stability and hydrogen-bonding capabilities.

  • Molecular Formula: C₈H₁₂N₆ (inferred from structural analogs) .
  • Molecular Weight: ~192.22 g/mol (calculated based on similar compounds) .
  • Key Features: Imidazole Core: The 1-methyl substitution enhances steric stability and modulates electronic properties. Triazole-Amine Group: The 4-amino position on the triazole facilitates hydrogen bonding, critical for target recognition .

The compound’s hybrid structure positions it as a candidate for diverse applications, including enzyme inhibition, antimicrobial agents, and anticancer therapeutics, though specific biological data remain under investigation.

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

1-[2-(1-methylimidazol-2-yl)ethyl]triazol-4-amine

InChI

InChI=1S/C8H12N6/c1-13-5-3-10-8(13)2-4-14-6-7(9)11-12-14/h3,5-6H,2,4,9H2,1H3

InChI Key

KOPQJWDPLVLHPK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CCN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

Industrial production methods for this compound would likely involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include nickel catalysts, TBHP, and NaBH4. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets and pathways. The imidazole and triazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, the compound may inhibit bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Key Observations :

  • Imidazole vs.
  • Linker Flexibility : Ethyl chains (Target, ) improve solubility over rigid methyl linkers () .

Physicochemical Properties

Property Target Compound 1-[(2-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine 1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine
LogP (Predicted) 0.98 1.45 1.92
Water Solubility Moderate Low (hydrophobic benzyl group) Low (thiophene increases hydrophobicity)
pKa (Amino Group) ~6.8 ~7.2 ~6.5

Analysis :

  • The target’s balanced LogP (0.98) suggests improved membrane permeability relative to benzyl (1.45) or thiophene (1.92) analogs .
  • The amino group’s pKa (~6.8) aligns with physiological pH, enhancing bioavailability compared to derivatives with higher basicity (e.g., : 7.2) .

Key Differences :

  • The target’s imidazole-triazole synergy may broaden its target spectrum compared to phenyl () or pyrazole () derivatives, which exhibit narrower activity .
  • Thiophene-containing analogs () show stronger antifungal activity due to sulfur’s role in disrupting microbial membranes, a mechanism less relevant to the target compound .

Biological Activity

1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine (CAS No. 1600405-03-5) is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibitory activities, supported by various studies and data.

  • Molecular Formula : C₈H₁₂N₆
  • Molecular Weight : 192.22 g/mol
  • Structure : The compound features a triazole ring and an imidazole moiety, which are often associated with biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to triazoles and imidazoles. For instance, compounds containing triazole rings have shown effectiveness against various bacterial strains.

CompoundBacterial Strains TestedResults
This compoundESKAPE pathogensPromising antibacterial activity observed in vitro .

In a comparative study, this compound was screened alongside other known antibiotics against the ESKAPE panel of pathogens. It demonstrated significant activity against resistant strains, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research has also highlighted the anticancer potential of similar triazole-containing compounds. In vitro studies have evaluated their effects on various cancer cell lines:

Cell LineCompound TestedIC₅₀ (µM)Mechanism of Action
HCT-116 (Colon Cancer)This compoundData not availableInduction of apoptosis and cell cycle arrest .
MCF-7 (Breast Cancer)Similar triazole derivativesData not availableInhibition of cell proliferation through apoptosis .

Studies suggest that the mechanism of action may involve apoptosis induction and modulation of cell cycle checkpoints, although specific data for this compound is limited.

Enzyme Inhibition

The compound's structural features suggest potential enzyme inhibitory properties. For example, related compounds have been evaluated for their ability to inhibit α-glucosidase and other enzymes critical in metabolic pathways:

Enzyme TargetedCompound TestedInhibition Potency
α-glucosidaseThis compoundModerate inhibition observed in preliminary studies .

The structure–activity relationship (SAR) analysis indicates that modifications to the imidazole and triazole moieties can significantly affect inhibitory potency.

Case Studies

A notable study involved synthesizing a series of triazole derivatives for their biological evaluation. The findings indicated that compounds with specific substituents on the triazole ring exhibited enhanced activity against both bacterial strains and cancer cell lines. This highlights the importance of structural modifications in optimizing biological activity .

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